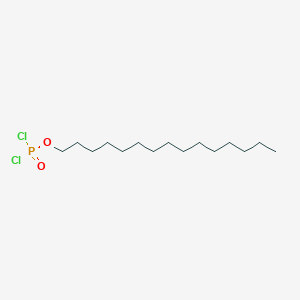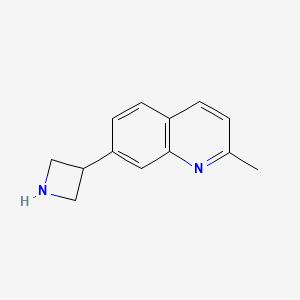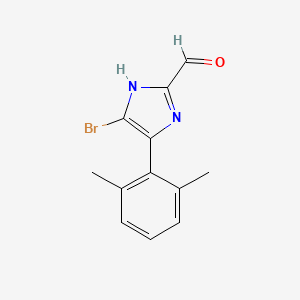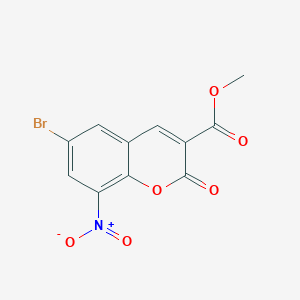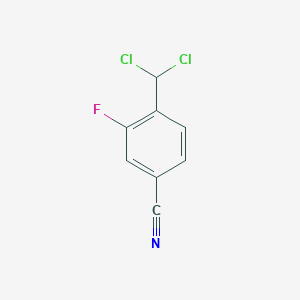
6,7-Dimethoxy-3-methylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-3-methylindole is a derivative of indole, a heterocyclic aromatic organic compound Indoles are significant in natural products and pharmaceuticals due to their biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-3-methylindole typically involves the following steps:
Starting Material: The synthesis often begins with tryptophan or other indole derivatives.
Methylation: The indole ring undergoes methylation at the 6 and 7 positions using reagents like dimethyl sulfate or methyl iodide.
Methylation of the Methyl Group: The methyl group at the 3 position is introduced using methylating agents such as iodomethane.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Dimethoxy-3-methylindole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole to its corresponding oxindole derivatives.
Reduction: Reduction reactions can reduce the indole ring, leading to the formation of different reduced derivatives.
Substitution: Substitution reactions at the indole ring can introduce various functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Oxindole derivatives.
Reduction Products: Reduced indole derivatives.
Substitution Products: Indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-3-methylindole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 6,7-Dimethoxy-3-methylindole exerts its effects involves interaction with molecular targets and pathways. The specific targets and pathways depend on the biological context, but common mechanisms include binding to receptors, inhibiting enzymes, or modulating signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4,6-Dimethoxy-3-methylindole
5-Methoxyindole-3-carboxaldehyde
3-(Aminomethyl)-1-methylindole
2-Pyrrolidin-2-yl-1H-indole
7-Azaindole
6-Aminoindole
5-Methyl-L-tryptophan
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
6,7-dimethoxy-3-methyl-1H-indole |
InChI |
InChI=1S/C11H13NO2/c1-7-6-12-10-8(7)4-5-9(13-2)11(10)14-3/h4-6,12H,1-3H3 |
InChI-Schlüssel |
ZDPZFOWIHNTEBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC2=C1C=CC(=C2OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



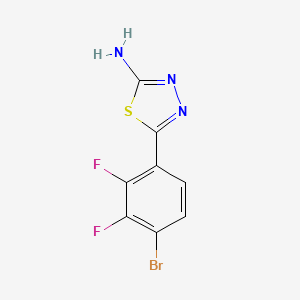

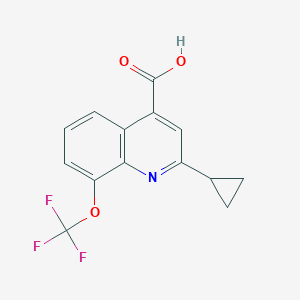
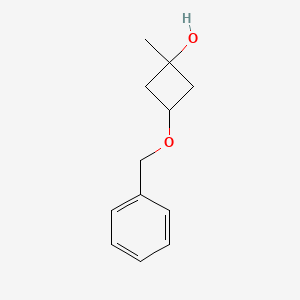
![N-Methoxy-4-[(2-methoxyethyl)(methyl)amino]-N-methylbutanamide](/img/structure/B15337059.png)
![1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene](/img/structure/B15337060.png)
